
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core and a quinoline moiety, connected through a pentyl linker. The presence of methoxy and phenoxy groups further adds to its chemical diversity.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Isoindole Core: This step typically involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring is introduced through a nucleophilic substitution reaction, often using a quinoline derivative and a suitable leaving group.
Attachment of the Pentyl Linker: The pentyl linker is incorporated via a coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling.
Addition of Methoxy and Phenoxy Groups: These groups are introduced through electrophilic aromatic substitution reactions, using methoxy and phenoxy reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the quinoline moiety to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and phenoxy groups, introducing new functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids and bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the core.
Quinoline derivatives: These compounds have a quinoline moiety but may lack the isoindole core or have different substituents.
Methoxy and Phenoxy derivatives: These compounds contain methoxy and phenoxy groups but may have different core structures.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- lies in its combination of these structural features, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
61895-57-6 |
|---|---|
Molekularformel |
C30H29N3O5 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
2-[5-[[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]amino]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H29N3O5/c1-36-20-12-14-21(15-13-20)38-28-24-11-8-17-32-27(24)25(19-26(28)37-2)31-16-6-3-7-18-33-29(34)22-9-4-5-10-23(22)30(33)35/h4-5,8-15,17,19,31H,3,6-7,16,18H2,1-2H3 |
InChI-Schlüssel |
ZCKBXAJACLGXSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)NCCCCCN4C(=O)C5=CC=CC=C5C4=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


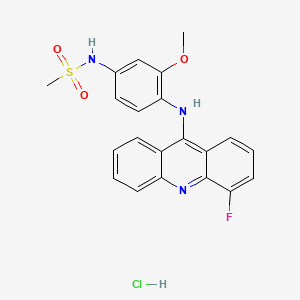
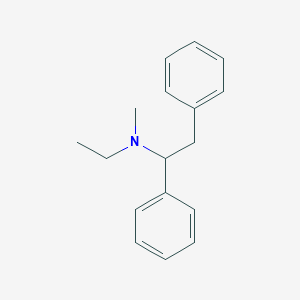
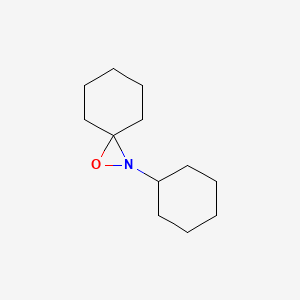
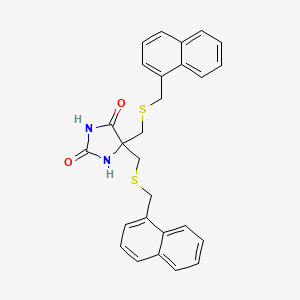

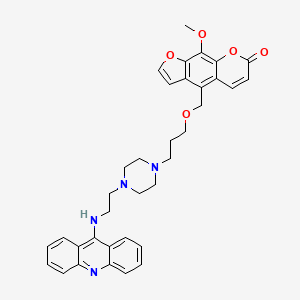
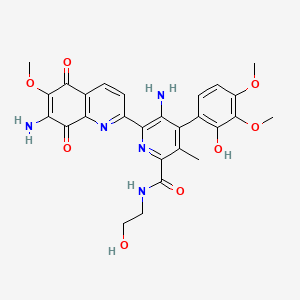
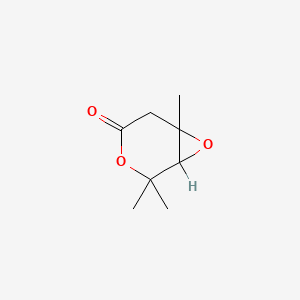
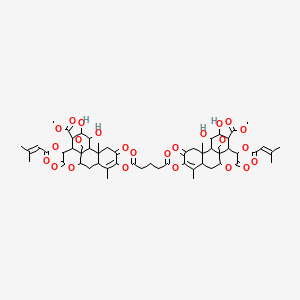
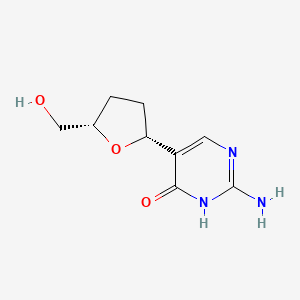
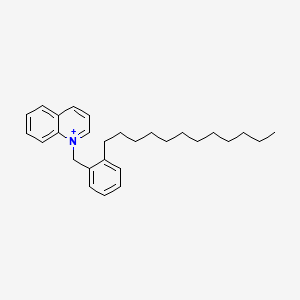
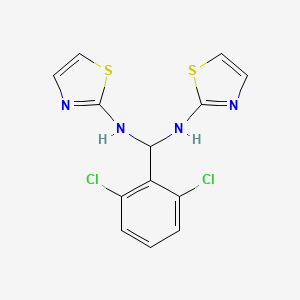
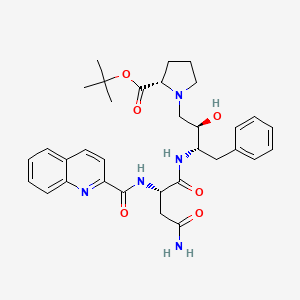
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
